molecular formula C17H23N5O B12236784 1-(2-methoxyphenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine

1-(2-methoxyphenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine

Cat. No.: B12236784
M. Wt: 313.4 g/mol
InChI Key: GGFVKBSOAONKPZ-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrrolo[2,1-c][1,2,4]triazole moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,1-c][1,2,4]triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the piperazine ring.

    Final coupling: The pyrrolo[2,1-c][1,2,4]triazole moiety is then coupled with the substituted piperazine to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-methoxyphenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-methoxyphenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(2-methoxyphenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine can be compared with other similar compounds, such as:

    1-(2-methoxyphenyl)piperazine: Lacks the pyrrolo[2,1-c][1,2,4]triazole moiety, resulting in different chemical properties and applications.

    4-(pyrrolo[2,1-c][1,2,4]triazol-3-yl)methylpiperazine: Lacks the methoxyphenyl group, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C17H23N5O/c1-23-15-6-3-2-5-14(15)21-11-9-20(10-12-21)13-17-19-18-16-7-4-8-22(16)17/h2-3,5-6H,4,7-13H2,1H3

InChI Key

GGFVKBSOAONKPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NN=C4N3CCC4

Origin of Product

United States

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